![molecular formula C19H18Cl2N4OS B2846500 N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride CAS No. 1215459-36-1](/img/structure/B2846500.png)

N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

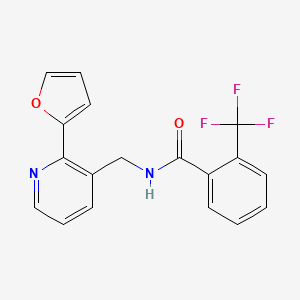

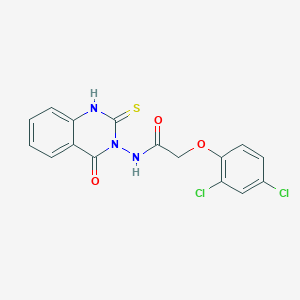

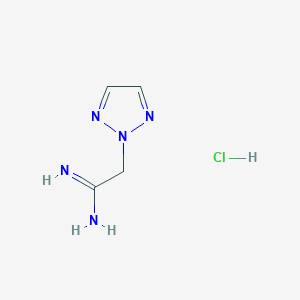

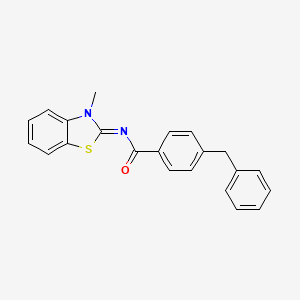

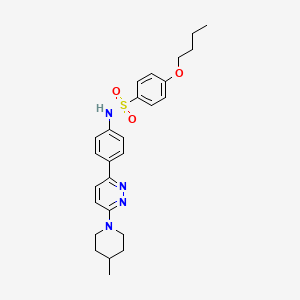

“N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride” is a complex organic compound that contains several functional groups, including a benzothiazole, a cyano group, a dimethylaminoethyl group, and a benzamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Synthesis Analysis

While the specific synthesis of this compound is not detailed in the literature, it would likely involve several steps, including the formation of the benzothiazole ring, the introduction of the cyano group, and the coupling of the dimethylaminoethyl group .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a cyano group, and a benzamide group. These groups could potentially engage in various types of intermolecular interactions, including hydrogen bonding and pi-stacking .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzothiazole ring, the cyano group, and the benzamide group. These groups could potentially participate in various types of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring, the cyano group, and the benzamide group could affect its solubility, stability, and reactivity .Applications De Recherche Scientifique

Corrosion Inhibition

Benzothiazole derivatives like N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride have been investigated for their potential as corrosion inhibitors. For instance, a study found that certain benzothiazole derivatives offered significant inhibition efficiency against steel corrosion in a hydrochloric acid solution. These inhibitors can adsorb onto surfaces through both physical and chemical means, providing extra stability compared to other inhibitors in the same family (Hu et al., 2016).

Antimicrobial Activity

Some benzamide derivatives have been synthesized and tested for their antimicrobial properties. For instance, a series of N-(4-substituted-thiazolyl)oxamic acid derivatives were found to be potent antiallergy agents, displaying significant activity in the rat PCA model (Hargrave et al., 1983). Another example includes the synthesis of novel thiazole derivatives incorporating a pyridine moiety, which showed promising antibacterial and antifungal activities (Khidre & Radini, 2021).

Insecticidal Properties

Benzamide derivatives have been explored for their potential in controlling pests. For example, new thiazolo[5,4-d]pyrimidines with significant molluscicidal properties against snails, the intermediate host of schistosomiasis, have been synthesized (El-bayouki & Basyouni, 1988).

Cardiac Electrophysiological Activity

Certain N-substituted imidazolylbenzamides or benzene-sulfonamides, related in structure to benzamide derivatives, have shown potential as class III electrophysiological agents. These compounds demonstrated comparable potency to other clinical trial agents in vitro and in vivo models of reentrant arrhythmias (Morgan et al., 1990).

Orientations Futures

Propriétés

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4OS.ClH/c1-23(2)9-10-24(18(25)14-5-3-13(12-21)4-6-14)19-22-16-8-7-15(20)11-17(16)26-19;/h3-8,11H,9-10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGPGBBRPZHZHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2846425.png)

![4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/no-structure.png)

![(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B2846428.png)

![Methyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate](/img/structure/B2846430.png)

![4-benzoyl-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2846433.png)

![4-Chlorobenzyl 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2846438.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2846440.png)